molecular formula C13H22Cl2N2 B8249118 [1-(Pyridin-3-ylmethyl)cyclohexyl]methanamine;dihydrochloride

[1-(Pyridin-3-ylmethyl)cyclohexyl]methanamine;dihydrochloride

Cat. No.: B8249118
M. Wt: 277.23 g/mol
InChI Key: JEPDXCGLJCKLLO-UHFFFAOYSA-N
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Description

[1-(Pyridin-3-ylmethyl)cyclohexyl]methanamine;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclohexyl ring attached to a methanamine group, which is further connected to a pyridin-3-ylmethyl group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Pyridin-3-ylmethyl)cyclohexyl]methanamine;dihydrochloride typically involves multiple steps, starting with the preparation of the cyclohexylmethanamine intermediate. This intermediate is then reacted with pyridin-3-ylmethyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[1-(Pyridin-3-ylmethyl)cyclohexyl]methanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced using reagents like sodium iodide or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium iodide in acetone or bromine in dichloromethane.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine forms.

    Substitution: Halogenated derivatives.

Scientific Research Applications

[1-(Pyridin-3-ylmethyl)cyclohexyl]methanamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(Pyridin-3-ylmethyl)cyclohexyl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Pyridin-2-ylmethyl)cyclohexyl]methanamine;dihydrochloride
  • [1-(Pyridin-4-ylmethyl)cyclohexyl]methanamine;dihydrochloride

Uniqueness

[1-(Pyridin-3-ylmethyl)cyclohexyl]methanamine;dihydrochloride is unique due to the position of the pyridine ring, which influences its binding affinity and selectivity for specific molecular targets. This positional difference can lead to variations in biological activity and therapeutic potential compared to its analogs.

Properties

IUPAC Name

[1-(pyridin-3-ylmethyl)cyclohexyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c14-11-13(6-2-1-3-7-13)9-12-5-4-8-15-10-12;;/h4-5,8,10H,1-3,6-7,9,11,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPDXCGLJCKLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CN=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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